molecular formula C16H30N2O3S B5457914 N-(2-cycloheptylethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(2-cycloheptylethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5457914
M. Wt: 330.5 g/mol
InChI Key: BBKUSAGAUCJILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cycloheptylethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as CHEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEP belongs to the class of piperidine carboxamides, which are known to have various biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

Mechanism of Action

The mechanism of action of CHEP is not fully understood, but it is believed to involve the modulation of the activity of various neurotransmitters and ion channels. CHEP has been found to interact with the mu-opioid receptor, which is involved in the regulation of pain perception. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
CHEP has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the levels of anti-inflammatory cytokines, such as IL-10. CHEP has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, CHEP has been found to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

CHEP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. CHEP also has a low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of CHEP in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, CHEP has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of CHEP. One potential application is in the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with current medications. CHEP has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its potential efficacy in humans. Another potential application is in the treatment of cancer. CHEP has been found to have anti-tumor effects in animal models, and further studies are needed to determine its potential efficacy as a cancer treatment. Finally, there is potential for the development of new derivatives of CHEP with improved solubility and efficacy, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

CHEP can be synthesized by a multi-step process involving the reaction of 1,4-dibromobutane with 2-cycloheptylethylamine, followed by the reaction of the resulting product with sodium methoxide and methylsulfonyl chloride. The final product is obtained by the reaction of the intermediate with piperidine in the presence of a base.

Scientific Research Applications

CHEP has been studied extensively for its potential application in scientific research. It has been shown to have various biological activities, including antinociceptive, anti-inflammatory, and anti-tumor effects. CHEP has also been found to have potential applications in the treatment of neuropathic pain, cancer, and inflammatory disorders.

properties

IUPAC Name

N-(2-cycloheptylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-22(20,21)18-12-9-15(10-13-18)16(19)17-11-8-14-6-4-2-3-5-7-14/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKUSAGAUCJILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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